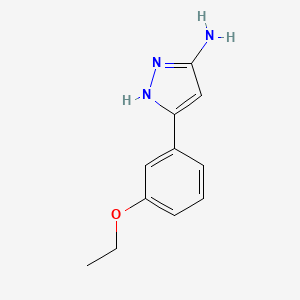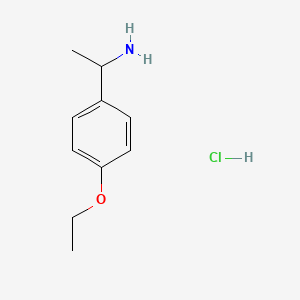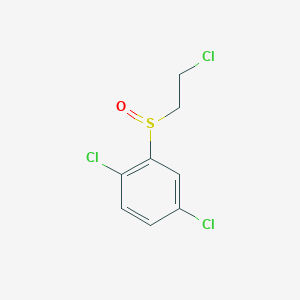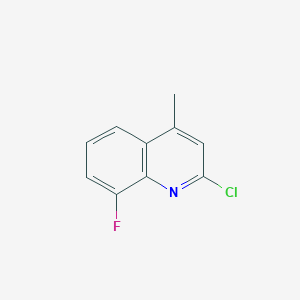
2-Chloro-8-fluoro-4-methylquinoline
Overview
Description
2-Chloro-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-fluoro-4-methylquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 2nd position, a fluorine atom at the 8th position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-8-fluoro-4-methylquinoline include a molecular weight of 195.62 g/mol . The compound is solid in form . Other properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Chloro-8-fluoro-4-methylquinoline derivatives have been synthesized and evaluated for their potential antimicrobial activities. These derivatives exhibit varied levels of effectiveness against bacterial and fungal strains, indicating their potential for development into antimicrobial agents. For instance, certain quinolinyl hydrazones have shown significant antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, although they are weakly active against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Spectroscopy and Computational Studies
Quinoline derivatives, including those related to 2-Chloro-8-fluoro-4-methylquinoline, are known for their efficient fluorescence properties, making them useful in biochemistry and medicine, particularly in studying biological systems. Synthesis, spectroscopy, and computational studies of such compounds have been conducted, revealing their potential as DNA fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Palladium-Catalyzed C-H Fluorination
The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, which include compounds similar to 2-Chloro-8-fluoro-4-methylquinoline, has been reported. This process involves the use of nucleophilic fluoride sources and provides insights into the scope and mechanism of such reactions, suggesting applications in synthetic chemistry and drug development (McMurtrey, Racowski, & Sanford, 2012).
Antimicrobial Potentials of Quinoline Derivatives
Studies on the antimicrobial potentials of quinoline derivatives, including those structurally related to 2-Chloro-8-fluoro-4-methylquinoline, have been conducted. These studies aim at developing natural preservatives and pharmaceutical agents that can combat foodborne bacteria, highlighting the broader implications of such compounds in food safety and pharmacology (Kim, Lee, Yang, & Lee, 2014).
Crystal Structures and Cytotoxic Studies
The synthesis of 8-hydroxyquinoline derivatives and their complexes has been explored, with studies on their crystal structures, spectral characterization, and in vitro cytotoxicity against cancer cell lines. Such research underscores the potential therapeutic applications of quinoline derivatives in cancer treatment (Kotian et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-8-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCYHRRIKSBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



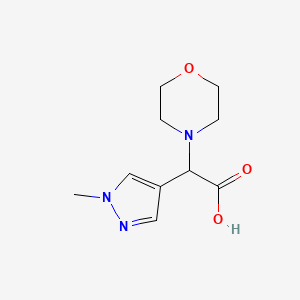
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)
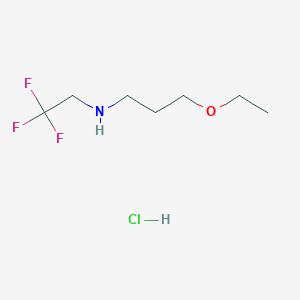
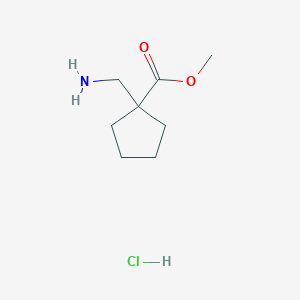
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)
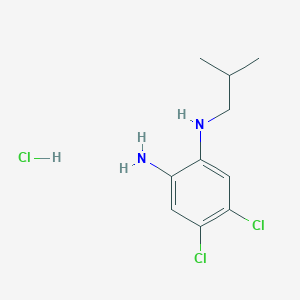
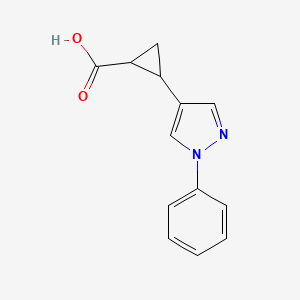
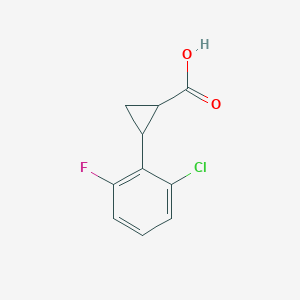
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
